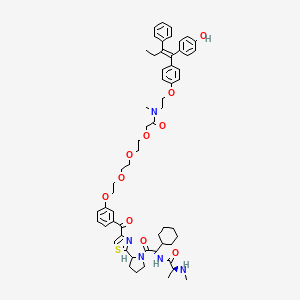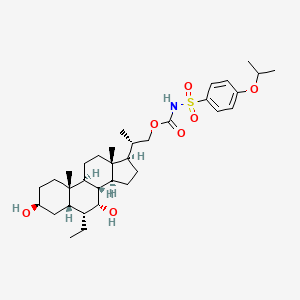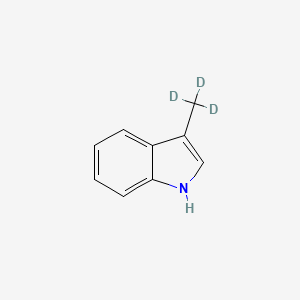
PrPSc-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PrPSc-IN-1 is a fluorescent probe that binds to the misfolded protein PrPSc, which is the scrapie isoform of the prion protein. This compound inhibits the accumulation of PrPSc with an IC50 of 1.6 micromolar and exhibits anti-prion activity .
Méthodes De Préparation
The synthetic routes and reaction conditions for PrPSc-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 367.412 and a formula of C22H17N5O . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Analyse Des Réactions Chimiques
PrPSc-IN-1 primarily functions as an inhibitor of the accumulation of the misfolded prion protein PrPSc. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, it binds to the misfolded protein and prevents its accumulation . The major product formed from this interaction is the inhibited form of PrPSc, which does not propagate the prion disease.
Applications De Recherche Scientifique
PrPSc-IN-1 has significant applications in scientific research, particularly in the study of prion diseases. It is used as a fluorescent probe to detect and inhibit the accumulation of the misfolded prion protein PrPSc . This makes it a valuable tool in the development of therapeutic strategies for prion diseases. Additionally, this compound is used in in vitro models, persistently prion-infected cell models, and prion-infected rodent models to study the mechanisms of prion propagation and to screen for potential anti-prion compounds .
Mécanisme D'action
The mechanism of action of PrPSc-IN-1 involves binding to the misfolded prion protein PrPSc and inhibiting its accumulation. This is achieved through the interaction of the compound with the protein, which prevents the conformational change from the normal prion protein (PrPC) to the misfolded form (PrPSc) . The molecular targets of this compound are the misfolded prion proteins, and the pathways involved include the inhibition of protein aggregation and assembly .
Comparaison Avec Des Composés Similaires
PrPSc-IN-1 is unique in its ability to bind specifically to the misfolded prion protein PrPSc and inhibit its accumulation. Similar compounds include NPR-130 and NPR-162, which also target the prion protein and inhibit its accumulation . this compound is distinguished by its fluorescent properties, which make it a valuable tool for detecting and studying prion proteins . Other compounds with anti-prion activity include various polymers and small molecules identified through in silico screening and in vitro models .
Propriétés
Formule moléculaire |
C22H17N5O |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
7-methoxy-N-[(E)-quinolin-4-ylmethylideneamino]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C22H17N5O/c1-28-16-8-9-20-19(13-16)25-22(21-7-4-12-27(20)21)26-24-14-15-10-11-23-18-6-3-2-5-17(15)18/h2-14H,1H3,(H,25,26)/b24-14+ |
Clé InChI |
XNOPJZJRRJXDPO-ZVHZXABRSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)N/N=C/C4=CC=NC5=CC=CC=C45 |
SMILES canonique |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)NN=CC4=CC=NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


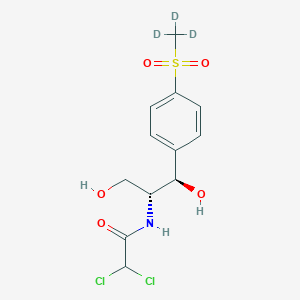
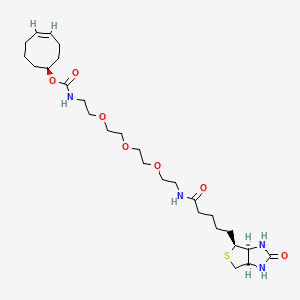
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
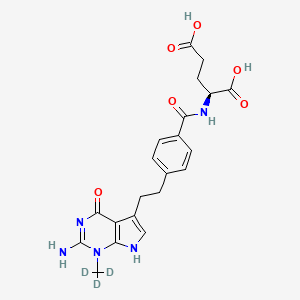
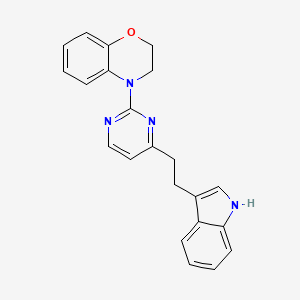
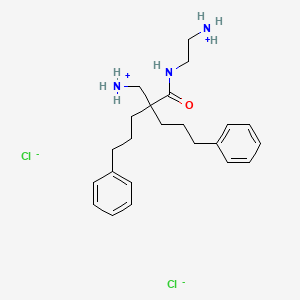
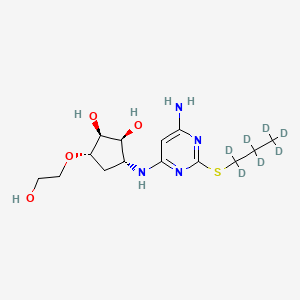
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
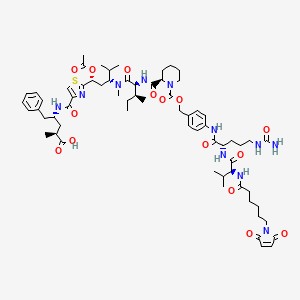
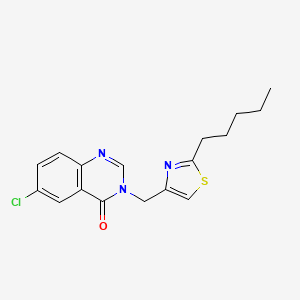
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
